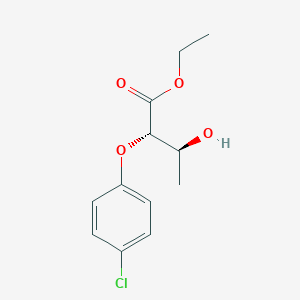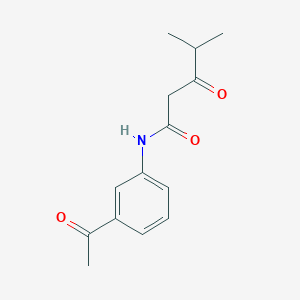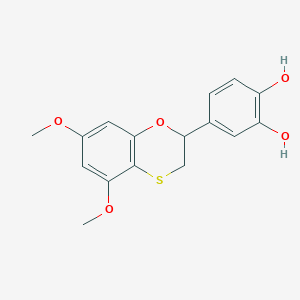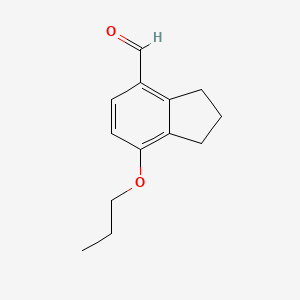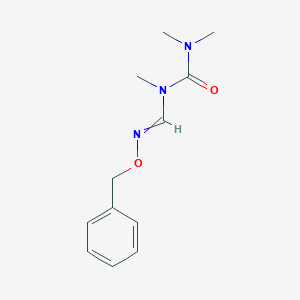
N'-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a synthetic organic compound It is characterized by the presence of a benzyloxy group, a dimethylcarbamoyl group, and a methylmethanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves multiple steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Introduction of the Dimethylcarbamoyl Group: This step may involve the reaction of dimethylamine with a suitable carbonyl compound.
Formation of the Methylmethanimidamide Moiety: This can be synthesized by reacting methylamine with a suitable precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions could target the carbonyl groups within the dimethylcarbamoyl moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions may vary, but typical reagents include halides, acids, or bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide may have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide: can be compared with other compounds containing benzyloxy, dimethylcarbamoyl, or methylmethanimidamide groups.
N’-(Benzyloxy)-N-(dimethylcarbamoyl)-N-methylmethanimidamide: may be unique in its specific combination of these functional groups, which could confer distinct chemical and biological properties.
特性
CAS番号 |
652154-45-5 |
|---|---|
分子式 |
C12H17N3O2 |
分子量 |
235.28 g/mol |
IUPAC名 |
1,1,3-trimethyl-3-(phenylmethoxyiminomethyl)urea |
InChI |
InChI=1S/C12H17N3O2/c1-14(2)12(16)15(3)10-13-17-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChIキー |
DGYSOXYEVIXEJK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)N(C)C=NOCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


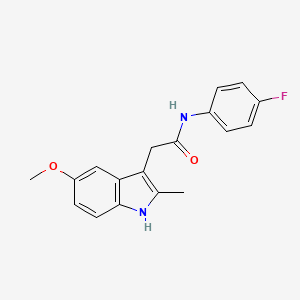
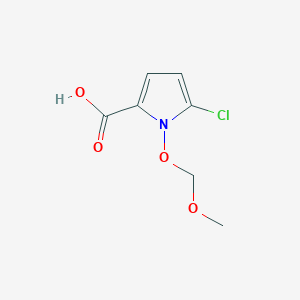
![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
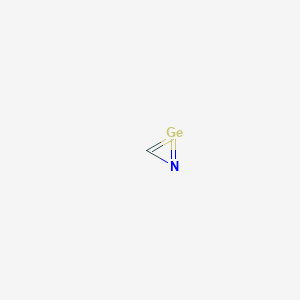
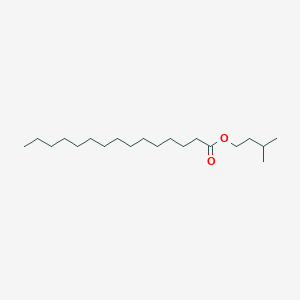
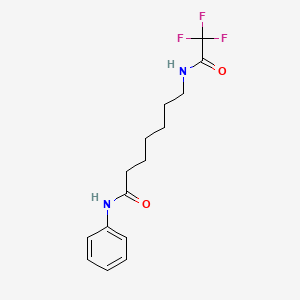
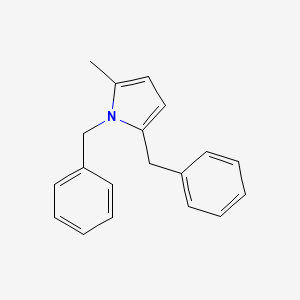
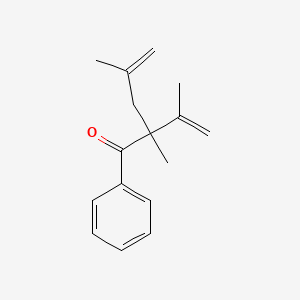
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
